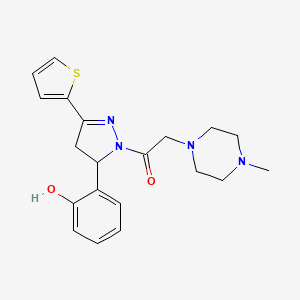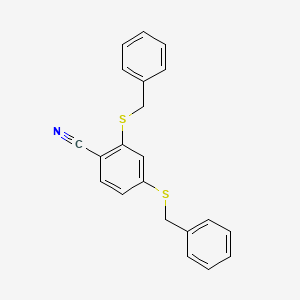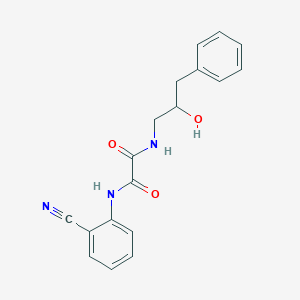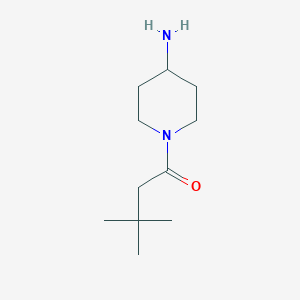
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you've inquired about belongs to a class of chemicals that possess furan and pyridazinone as core structures, which are often explored for their chemical and pharmacological properties. Such compounds are synthesized through various chemical reactions, leveraging the reactivity of furan and pyridazine rings.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from furan or thiophene derivatives. One method involves the condensation of furan derivatives with hydrazine or other nucleophiles to form hydrazine derivatives, which are then further reacted to produce the desired compound. For example, studies have shown the synthesis of furan and thiophene derivatives using methods that could be adapted for the synthesis of the compound of interest (Shilpa A.S & Satish Kumar.M, 2023).
Molecular Structure Analysis
The molecular structure of compounds containing furan and pyridazine rings can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and overall 3D structure of the molecule, crucial for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds like the one described often undergo addition reactions, where the reactivity of the furan and pyridazinone rings plays a significant role. For example, furan compounds have been shown to react with 1-phenylbut-1-yn-3-one, leading to various addition products (R. Acheson et al., 1979).
Scientific Research Applications
Synthesis and Chemical Reactions
Research into furan derivatives, such as those involving the synthesis and chemical reactions of furan compounds, provides foundational knowledge for understanding the potential applications of the specified compound. Furan derivatives are commonly used in organic synthesis, including the construction of pyridazinone derivatives, which have shown a range of biological activities. The synthesis of 3-substituted furans via directed lithiation and palladium-catalysed coupling represents a methodological approach that could be relevant to the synthesis and functionalization of compounds similar to the one (Ennis & Gilchrist, 1990).
Biological Applications
Compounds bearing furan and pyridazinone moieties have been investigated for their antimicrobial and antiviral activities. For example, the ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones highlight the potential of furan derivatives in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015). Similarly, the conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity underscores the versatility of furan derivatives in medicinal chemistry (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Anticancer and Antioxidant Activities
The exploration of furan derivatives for anticancer and antioxidant activities is another promising area. For instance, the synthesis and evaluation of anticancer activity of some new 3(2h)-one pyridazinone derivatives by molecular docking studies suggest that similar compounds could be developed with significant therapeutic potential (Mehvish & Kumar, 2022). The antioxidant and anticancer activity of novel derivatives, including those with furan rings, indicates a broad spectrum of potential applications in developing treatments for various diseases (Tumosienė et al., 2020).
properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)29-14-7-5-13(6-8-14)23-17(26)4-1-11-25-18(27)10-9-15(24-25)16-3-2-12-28-16/h2-3,5-10,12H,1,4,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXPMGINJHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)


![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)


![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)


![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)